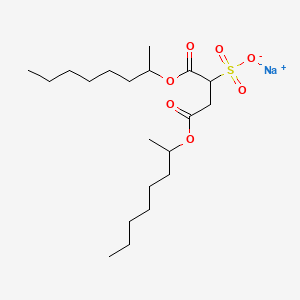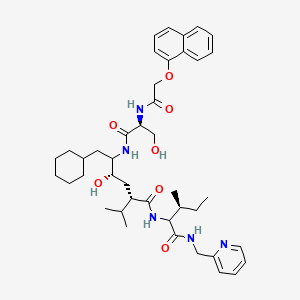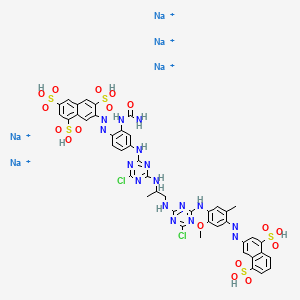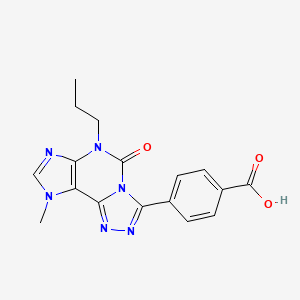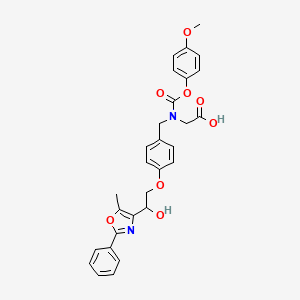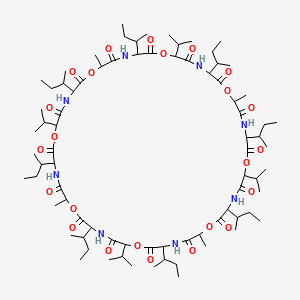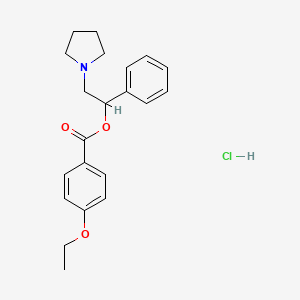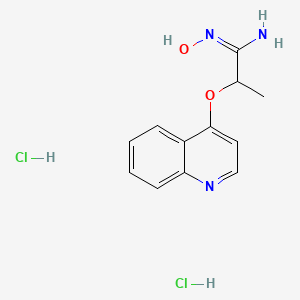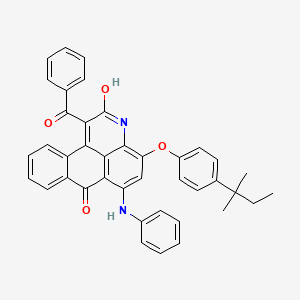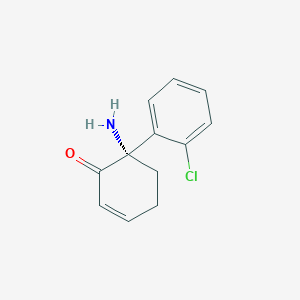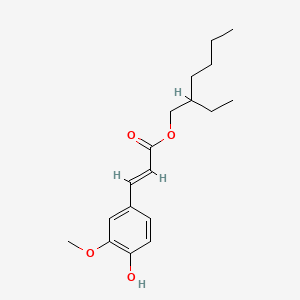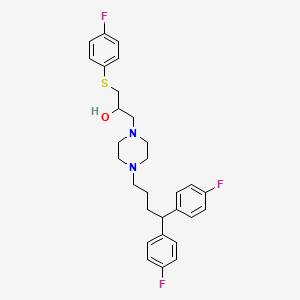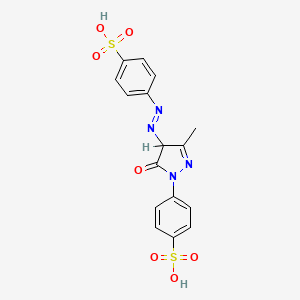
Benzenesulfonic acid, 4-(4,5-dihydro-3-methyl-5-oxo-4-((4-sulfophenyl)azo)-1H-pyrazol-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Sulfophenyl)-3-methyl-4-(4-sulfophenylazo)-5-pyrazolone is a synthetic organic compound known for its vibrant color and application in various industries. This compound is characterized by the presence of sulfonic acid groups and an azo linkage, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Sulfophenyl)-3-methyl-4-(4-sulfophenylazo)-5-pyrazolone typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-aminobenzenesulfonic acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-methyl-1-phenyl-2-pyrazolin-5-one under controlled conditions to form the azo compound.
Sulfonation: The final step involves the sulfonation of the azo compound to introduce the sulfonic acid groups, resulting in the formation of 1-(4-Sulfophenyl)-3-methyl-4-(4-sulfophenylazo)-5-pyrazolone.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Sulfophenyl)-3-methyl-4-(4-sulfophenylazo)-5-pyrazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of the azo linkage can lead to the formation of corresponding amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(4-Sulfophenyl)-3-methyl-4-(4-sulfophenylazo)-5-pyrazolone has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various analytical techniques.
Biology: Employed in staining procedures for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The azo linkage and sulfonic acid groups play a crucial role in its binding affinity and reactivity. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
- 1,8-Dihydroxy-2-(4-sulfophenylazo)naphthalene-3,6-disulfonic acid
- 4,5-Dihydroxy-3-(4-sulfophenylazo)-2,7-naphthalenedisulfonic acid
Uniqueness: 1-(4-Sulfophenyl)-3-methyl-4-(4-sulfophenylazo)-5-pyrazolone is unique due to its specific structural features, such as the presence of both sulfonic acid groups and an azo linkage, which confer distinct chemical properties and reactivity compared to similar compounds.
Propriétés
Numéro CAS |
19910-52-2 |
|---|---|
Formule moléculaire |
C16H14N4O7S2 |
Poids moléculaire |
438.4 g/mol |
Nom IUPAC |
4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C16H14N4O7S2/c1-10-15(18-17-11-2-6-13(7-3-11)28(22,23)24)16(21)20(19-10)12-4-8-14(9-5-12)29(25,26)27/h2-9,15H,1H3,(H,22,23,24)(H,25,26,27) |
Clé InChI |
RUSUVXHUZYUKCK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)S(=O)(=O)O)C3=CC=C(C=C3)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


